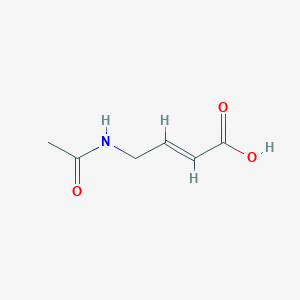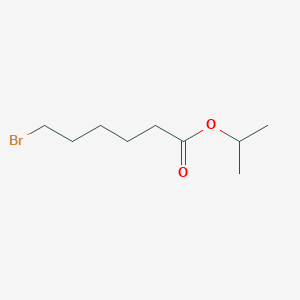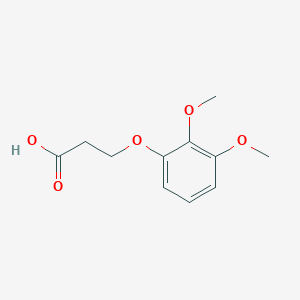
3-(2,3-Dimethoxyphenoxy)propanoic acid
Vue d'ensemble
Description
“3-(2,3-Dimethoxyphenoxy)propanoic acid” is an organic compound that belongs to the class of phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O4 .
Molecular Structure Analysis
The molecular weight of “3-(2,3-Dimethoxyphenoxy)propanoic acid” is 210.227 Da . The InChI code for this compound is 1S/C11H14O4/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Optically Pure Isoquinolinecarboxylic Acid : The compound has been used in the preparation of optically pure (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, with applications in asymmetric hydrogenation studies. This process involves the Pictet-Spengler ring closure of the optically pure (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride salt (O'reilly, Derwin, & Lin, 1990).
Material Science and Chemistry
- Water-Soluble Thermo-Sensitive Resin : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, starting from 3-(dimethylamino)propanoic acid. This resin exhibits unique thermal behaviors and solubility changes, potentially applicable in thermal laser imaging (An, Yu, Pu, & Li, 2015).
Chemical Synthesis and Analysis
- Chiral Stationary Phases : Derivatives of D-tartrates, including bis(3,5-dimethylphenylcarbonyloxy)-3-(benzyloxycarbonyl)-propanoic acid, have been synthesized for use in chiral stationary phases (CSPs), enhancing enantioseparation abilities in chromatography (Chen, Li, Xiao, Chen, Li, & Bai, 2011).
Biochemistry and Molecular Biology
- Organotin Complex Synthesis : The reaction of 3-(N9-hypoxanthyl)propanoic acid with organotin compounds resulted in coordination polymers with potential applications in supramolecular chemistry (Kundu, Mohapatra, Mohapatra, Verma, & Chandrasekhar, 2015).
Environmental and Analytical Chemistry
- Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : 2-(2,4-Dimethylphenoxy)propionic acid was utilized in the synthesis of benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating the compound's utility in complex organic syntheses (Hogale, Shirke, & Kharade, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,3-dimethoxyphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-3-5-9(11(8)15-2)16-7-6-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQHZXQKAJNGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




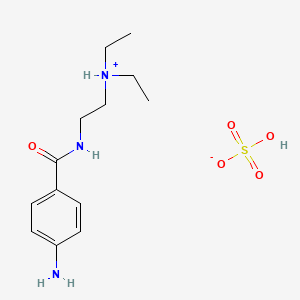
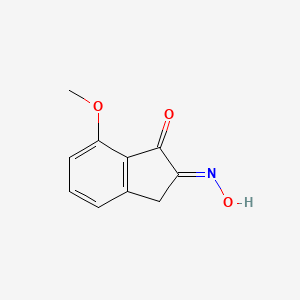
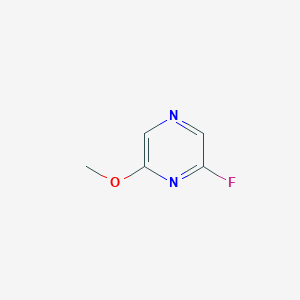
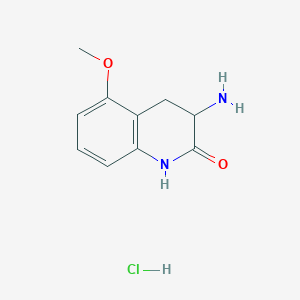

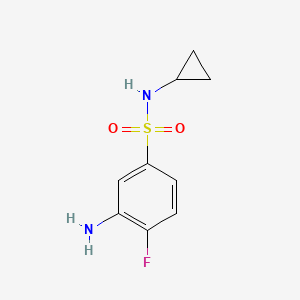
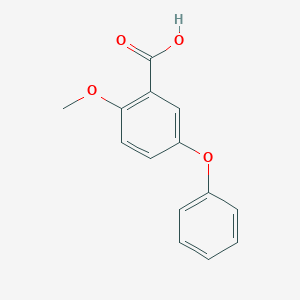
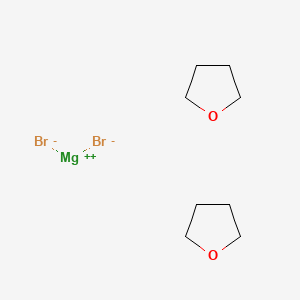
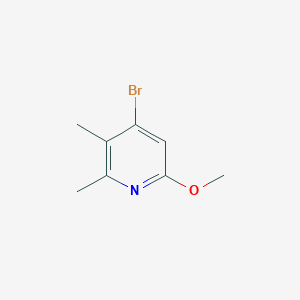
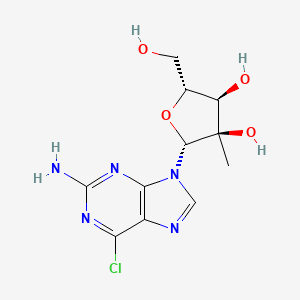
![Tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B3276378.png)
